2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine hydrochloride 2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1432679-31-6
VCID: VC2875384
InChI: InChI=1S/C7H8F3NS.ClH/c8-7(9,10)6-2-1-5(12-6)3-4-11;/h1-2H,3-4,11H2;1H
SMILES: C1=C(SC(=C1)C(F)(F)F)CCN.Cl
Molecular Formula: C7H9ClF3NS
Molecular Weight: 231.67 g/mol

2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine hydrochloride

CAS No.: 1432679-31-6

Cat. No.: VC2875384

Molecular Formula: C7H9ClF3NS

Molecular Weight: 231.67 g/mol

* For research use only. Not for human or veterinary use.

2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine hydrochloride - 1432679-31-6

Specification

CAS No. 1432679-31-6
Molecular Formula C7H9ClF3NS
Molecular Weight 231.67 g/mol
IUPAC Name 2-[5-(trifluoromethyl)thiophen-2-yl]ethanamine;hydrochloride
Standard InChI InChI=1S/C7H8F3NS.ClH/c8-7(9,10)6-2-1-5(12-6)3-4-11;/h1-2H,3-4,11H2;1H
Standard InChI Key SKQJMFOMRXRZBO-UHFFFAOYSA-N
SMILES C1=C(SC(=C1)C(F)(F)F)CCN.Cl
Canonical SMILES C1=C(SC(=C1)C(F)(F)F)CCN.Cl

Introduction

Chemical Identity and Structural Properties

Basic Chemical Information

2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine hydrochloride is an organic compound with molecular formula C₇H₉ClF₃NS and a molecular weight of approximately 231.67 g/mol . The compound's structure consists of a thiophene ring substituted with a trifluoromethyl group and an ethanamine moiety, with the amine group existing as a hydrochloride salt. The CAS number for this compound is 1432679-31-6, providing a unique identifier for research and database purposes .

Structural Features and Identifiers

The compound possesses several key structural features that influence its chemical behavior and potential biological activity. The thiophene ring serves as the core structure, with the trifluoromethyl group enhancing lipophilicity and metabolic stability. The ethanamine side chain, in its hydrochloride form, contributes to the compound's solubility profile and affects its interactions with biological systems.

Identifier TypeValue
CAS Number1432679-31-6
Molecular FormulaC₇H₉ClF₃NS
Molecular Weight231.67 g/mol
IUPAC Name2-[5-(trifluoromethyl)thiophen-2-yl]ethanamine;hydrochloride
InChIInChI=1S/C7H8F3NS.ClH/c8-7(9,10)6-2-1-5(12-6)3-4-11;/h1-2H,3-4,11H2;1H
InChIKeySKQJMFOMRXRZBO-UHFFFAOYSA-N

These standard identifiers facilitate consistent identification and database searching across various chemical resources and research platforms .

Physical and Chemical Properties

Physical Characteristics

While specific physical data for 2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine hydrochloride is limited in the available literature, general properties can be inferred from its structure and similar compounds. As a hydrochloride salt of an amine, it likely exists as a crystalline solid at room temperature. The presence of the trifluoromethyl group significantly impacts its physical properties, typically increasing lipophilicity compared to non-fluorinated analogs.

Chemical Reactivity

The reactivity of 2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine hydrochloride is influenced by several functional groups within its structure:

Synthesis Methods

Challenges in Synthesis

The incorporation of the trifluoromethyl group presents particular challenges in synthesis. For arylthiophenes, cross-coupling reactions are commonly employed, though these methods often involve multiple steps and require organometallic intermediates. The regioselective placement of the trifluoromethyl group on the thiophene ring requires careful control of reaction conditions and appropriate catalysts.

A general synthetic approach might involve:

  • Preparation of appropriately substituted thiophene precursors

  • Introduction of the trifluoromethyl group through specialized catalytic methods

  • Extension of the carbon chain to incorporate the ethanamine functionality

  • Conversion to the hydrochloride salt for stabilization and improved handling properties

Biological Activity and Applications

Structural Comparisons

The structural features of 2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine hydrochloride can be compared with related compounds to understand structure-activity relationships:

CompoundStructural DifferencesPotential Impact on Activity
2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-olContains hydroxyl instead of amine groupLikely different hydrogen bonding properties and reduced basicity compared to the amine analog
2-(5-(Thiophen-2-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amineIncorporates a triazole ringDifferent electronic properties and potential for additional hydrogen bonding interactions
2-(5-Phenyl-4H-1,2,4-triazol-3-yl)ethan-1-amineContains phenyl instead of trifluoromethylthiopheneDifferent lipophilicity profile and electronic distribution

These structural comparisons provide insights into how modifications to the core structure may influence biological activity and physicochemical properties.

Comparative Studies with Related Compounds

Structure-Activity Relationships

Understanding the relationship between structural modifications and biological activity is crucial for developing improved compounds. While specific comparative data for 2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine hydrochloride is limited, studies of related compounds suggest that:

  • The position of the trifluoromethyl group on the thiophene ring significantly affects biological activity

  • The length of the alkyl chain between the thiophene and amine groups influences binding affinities to biological targets

  • Modifications to the amine group (such as secondary or tertiary amines) alter the compound's pharmacokinetic properties

These structure-activity relationships provide valuable insights for medicinal chemists seeking to optimize compounds for specific biological targets.

Alcohol versus Amine Derivative

A closely related compound, 2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-ol, differs from our target compound by having a hydroxyl group instead of an amine. This structural difference results in:

  • Different hydrogen bonding capabilities

  • Altered solubility profiles

  • Changes in metabolic pathways

  • Modified interactions with biological targets

Current Research Trends and Future Directions

Future Research Opportunities

Several promising avenues for future research include:

  • Detailed mechanistic studies to elucidate the compound's interactions with specific biological targets

  • Structure-activity relationship studies to optimize activity against specific targets

  • Development of improved synthetic routes with higher yields and fewer steps

  • Investigation of potential applications beyond current research contexts

  • Toxicological and pharmacokinetic studies to better understand the compound's behavior in biological systems

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